molecular formula C20H22ClNO3S B15097951 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide

Cat. No.: B15097951
M. Wt: 391.9 g/mol
InChI Key: NCNUMXXENFDYMY-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a chlorinated benzene ring, and a tetrahydrothiophene ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzoyl chloride with an amine derivative.

    Introduction of the Tetrahydrothiophene Ring: This step involves the formation of the tetrahydrothiophene ring, which can be done through cyclization reactions.

    Sulfone Group Addition: The oxidation of the tetrahydrothiophene ring to introduce the sulfone group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene ring.

    Reduction: Reduction reactions may target the sulfone group or the chlorinated benzene ring.

    Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)benzamide
  • 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide

Uniqueness

The uniqueness of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H22ClNO3S

Molecular Weight

391.9 g/mol

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]benzamide

InChI

InChI=1S/C20H22ClNO3S/c1-2-15-3-5-16(6-4-15)13-22(19-11-12-26(24,25)14-19)20(23)17-7-9-18(21)10-8-17/h3-10,19H,2,11-14H2,1H3

InChI Key

NCNUMXXENFDYMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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